Me-Tet-PEG5-COOH Me-Tet-PEG5-COOH
Brand Name: Vulcanchem
CAS No.:
VCID: VC20234335
InChI: InChI=1S/C24H35N5O8/c1-19-26-28-24(29-27-19)21-4-2-20(3-5-21)18-25-22(30)6-8-33-10-12-35-14-16-37-17-15-36-13-11-34-9-7-23(31)32/h2-5H,6-18H2,1H3,(H,25,30)(H,31,32)
SMILES:
Molecular Formula: C24H35N5O8
Molecular Weight: 521.6 g/mol

Me-Tet-PEG5-COOH

CAS No.:

Cat. No.: VC20234335

Molecular Formula: C24H35N5O8

Molecular Weight: 521.6 g/mol

* For research use only. Not for human or veterinary use.

Me-Tet-PEG5-COOH -

Specification

Molecular Formula C24H35N5O8
Molecular Weight 521.6 g/mol
IUPAC Name 3-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C24H35N5O8/c1-19-26-28-24(29-27-19)21-4-2-20(3-5-21)18-25-22(30)6-8-33-10-12-35-14-16-37-17-15-36-13-11-34-9-7-23(31)32/h2-5H,6-18H2,1H3,(H,25,30)(H,31,32)
Standard InChI Key LUEGJYPWJFWBHK-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Me-Tet-PEG5-COOH comprises three distinct regions:

  • Methyltetrazine (Me-Tet): A strained diene that undergoes rapid inverse electron demand Diels-Alder (iEDDA) reactions with dienophiles like trans-cyclooctene (TCO) .

  • PEG5 Spacer: A pentameric polyethylene glycol chain enhancing hydrophilicity, solubility, and biocompatibility while reducing immunogenicity .

  • Carboxylic Acid (-COOH): Enables covalent conjugation to amine-bearing molecules via carbodiimide chemistry (e.g., EDC/NHS coupling) .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2143964-72-9
Molecular FormulaC₂₄H₃₅N₅O₈
Molecular Weight521.56 g/mol
Solubility≥10 mM in DMSO
Storage Conditions2–8°C (protected from light)

Synthesis and Functionalization

Synthesis Pathways

Me-Tet-PEG5-COOH is synthesized via stepwise conjugation:

  • Methyltetrazine Activation: The methyltetrazine moiety is functionalized with an amine-reactive group (e.g., NHS ester) for PEG attachment .

  • PEG5 Spacer Incorporation: A pentameric ethylene oxide chain is appended using solid-phase synthesis or solution-phase coupling .

  • Carboxylic Acid Termination: The PEG chain is capped with a carboxylic acid, enabling downstream bioconjugation .

Quality Control

  • Purity: ≥95% by TLC and ≥93% by HPLC .

  • Characterization: Confirmed via NMR, mass spectrometry, and IR spectroscopy .

Applications in Biomedical Research

Antibody-Drug Conjugates (ADCs)

Me-Tet-PEG5-COOH serves as a cleavable linker in ADCs, enabling targeted drug delivery:

  • Mechanism: The tetrazine group reacts with TCO-modified antibodies, while the PEG spacer ensures stability in circulation .

  • Case Study: Conjugation of doxorubicin to anti-HER2 antibodies via Me-Tet-PEG5-COOH improved tumor-specific cytotoxicity by 40% compared to non-PEGylated linkers .

Table 2: ADC Linker Performance Comparison

Linker TypePlasma Stability (t₁/₂)Tumor Retention (%)Source
Me-Tet-PEG5-COOH72 hours85
Valine-Citrulline48 hours70
Hydrazone24 hours55

Bioconjugation and Diagnostics

  • Protein Labeling: The carboxylic acid group reacts with lysine residues on antibodies, enabling fluorescent or radioactive tagging .

  • Surface Functionalization: PEG5 chains reduce nonspecific adsorption on nanoparticles, enhancing imaging contrast in MRI and PET .

Hydrogel and Scaffold Design

In tissue engineering, Me-Tet-PEG5-COOH crosslinks polymers via iEDDA reactions, forming biocompatible hydrogels with tunable mechanical properties .

Research Advancements and Innovations

Click Chemistry Optimization

Recent studies highlight Me-Tet-PEG5-COOH’s role in bioorthogonal reactions:

  • In Vivo Labeling: Intravenous injection of TCO-modified probes in mice enabled real-time tracking of Me-Tet-PEG5-COOH-conjugated antibodies with <5% off-target binding .

  • Multistep Conjugation: Sequential iEDDA and Staudinger ligation allowed dual-labeling of cellular targets, achieving 90% efficiency .

Targeted Cancer Therapies

  • Combination Therapies: Co-administration with PD-1 inhibitors enhanced tumor penetration of ADC payloads by 30% in murine models .

  • Theranostic Platforms: Me-Tet-PEG5-COOH-linked iron oxide nanoparticles enabled simultaneous MRI imaging and drug release in glioblastoma models .

Challenges and Future Directions

Limitations

  • Cost: High synthesis costs limit large-scale ADC production .

  • PEG Immunogenicity: Anti-PEG antibodies in 20% of patients reduce therapeutic efficacy .

Emerging Trends

  • Alternate Spacers: Replacement of PEG5 with polylactic acid (PLA) for improved biodegradability .

  • Dual-Targeting ADCs: Co-conjugation of two drugs via orthogonal click reactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator